molecular formula C17H13F3N2O3S B2778025 N-(1,3-benzodioxol-5-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide CAS No. 339106-80-8

N-(1,3-benzodioxol-5-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide

Cat. No. B2778025
CAS RN: 339106-80-8
M. Wt: 382.36
InChI Key: REENIEBZAHBDHH-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide, also known as BTB-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, and its mechanism of action and physiological effects have been extensively investigated.

Scientific Research Applications

Corrosion Inhibition

Nicotinamide derivatives, including N-nicotinoylbenzimidothioic acid and N-(4-(methylthio)benzylidene)nicotinamide, have been synthesized and investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solution. These compounds exhibit significant inhibition efficiency, acting as mixed-type corrosion inhibitors, and their adsorption obeys the Langmuir isotherm model (Chakravarthy, Mohana, & Kumar, 2014).

Erythroid Differentiation

Nicotinamide and its analogs have shown activity in inducing differentiation of murine erythroleukemia cells in culture, suggesting a role in erythroid differentiation. This property is associated with their inhibitory effects on poly(ADP-ribose) polymerase in vitro, indicating a potential mechanism for their action (Terada, Fujiki, Marks, & Sugimura, 1979).

Neuroprotection

A novel nicotinamide derivative, YM-244769, has been identified as a potent inhibitor of the Na+/Ca2+ exchange (NCX), particularly NCX3, demonstrating significant protection against hypoxia/reoxygenation-induced neuronal cell damage. This suggests its potential application as a neuroprotective drug (Iwamoto & Kita, 2006).

Anticancer Activity

Nicotinamide derivatives have been evaluated for their anticancer activity against a panel of human cancer cell lines. Certain compounds, such as N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, have shown to induce cell cycle arrest at the G2/M phase in cancer cells and inhibit tubulin polymerization, demonstrating significant anticancer activity (Kamal et al., 2014).

Fungicidal Activity

New N-(thiophen-2-yl) nicotinamide derivatives have been synthesized and shown excellent fungicidal activities against cucumber downy mildew, highlighting their potential as lead compounds for further optimization and development as fungicides (Wu et al., 2022).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S/c18-12(15(19)20)5-7-26-17-11(2-1-6-21-17)16(23)22-10-3-4-13-14(8-10)25-9-24-13/h1-4,6,8H,5,7,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REENIEBZAHBDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(N=CC=C3)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide

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